molecular formula C14H12ClN B186974 9-(2-Chloroethyl)carbazole CAS No. 1140-35-8

9-(2-Chloroethyl)carbazole

Cat. No. B186974
CAS RN: 1140-35-8
M. Wt: 229.7 g/mol
InChI Key: CVSBRGRSQUGIKO-UHFFFAOYSA-N
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Description

9-(2-Chloroethyl)carbazole is a chemical compound with the linear formula C14H12ClN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 9-(2-Chloroethyl)carbazole involves the N-alkylation of carbazole by 1,2-dichloroethane using tetrabutylammonium bromide as the PTC catalyst . Carbazole derivatives can be synthesized from substituted biaryl azides at 60°C using Rh2(OCOC3F7)4 or Rh2(OCOC7H15)4 as catalysts .


Molecular Structure Analysis

The molecular structure of 9-(2-Chloroethyl)carbazole is described in terms of its degree of substitution, UV-VIS spectra, IR, and changes in molecular mass .


Chemical Reactions Analysis

The etherification of starch in the Williamson reaction with 9-(2-chloroethyl)carbazole has been described . The oxidation of this molecule occurs in a similar manner to carbazole but is accompanied by further chemical reactions .


Physical And Chemical Properties Analysis

9-(2-Chloroethyl)carbazole has a density of 1.2±0.1 g/cm3, a boiling point of 389.1±34.0 °C at 760 mmHg, a vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 63.8±3.0 kJ/mol .

Scientific Research Applications

Synthesis of Linear Oligoetherols and Polyurethanes

9-(2-Chloroethyl)carbazole, when reacted with diethanolamine, leads to the formation of bifunctional oligoetherols with a carbazole ring. These oligoetherols have been studied for their application in the synthesis of linear polyurethanes, revealing insights into their structure, physical properties, and potential uses in polymer science (Lubczak, 2010).

Antiviral Properties

Research on chloro-1,4-dimethyl-9H-carbazoles, a related class of compounds, has demonstrated potential anti-HIV activity. This suggests that derivatives of 9-(2-Chloroethyl)carbazole could be explored for their antiviral properties (Saturnino et al., 2018).

Photoconductive Polymer Synthesis

The compound 9-[(E)-1,2-dichlorovinyl]carbazole, a derivative of 9-(2-Chloroethyl)carbazole, is a starting material for the synthesis of 9-ethynyl-carbazole, which is a monomer in the preparation of photoconductive polymers. This application is significant in the field of materials science and optoelectronics (Pielichowski & Czub, 1995).

Medicinal Chemistry Applications

The carbazole scaffold, including 9H-carbazole derivatives, has been widely studied for its diverse biological activities, which include antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This makes 9-(2-Chloroethyl)carbazole and its derivatives interesting candidates for the development of new medicinal agents (Tsutsumi, Gündisch, & Sun, 2016).

Antimicrobial Activity

Derivatives of 9H-carbazole have been synthesized and tested for their antimicrobial properties. This research underscores the potential of 9-(2-Chloroethyl)carbazole derivatives as antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Bacterial Biotransformation

Studies have shown that certain bacteria can transform 9H-carbazole derivatives, including those related to 9-(2-Chloroethyl)carbazole, showcasing the potential for biological processing and transformation of these compounds (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Optoelectronic Applications

Carbazole derivatives are integral in the development of materials for optoelectronics, including organic light-emitting diodes (OLEDs). The modification and functionalization of carbazole compounds like 9-(2-Chloroethyl)carbazole can lead to advanced materials with specific electronic and optical properties (Grigalevicius, 2006).

Charge Transport in Liquid Carbazole

The study of charge transport properties in liquid carbazole derivatives, such as 9-(2-ethylhexyl)carbazole, highlights the potential of these compounds in applications like electroluminescence and other optoelectronic devices (Ribierre, Aoyama, Muto, Imase, & Wada, 2008).

Safety And Hazards

The safety data sheet for carbazole, a related compound, indicates that it causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

9-(2-chloroethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSBRGRSQUGIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074459
Record name 9-(2-Chloroethyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Chloroethyl)carbazole

CAS RN

1140-35-8
Record name 9-(2-Chloroethyl)-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazole, 9-(2-chloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC39039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39039
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Chloroethyl)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.9 g (107 mmol) of carbazole and 500 ml of acetone as solvent were placed in a 1000 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added an aqueous solution prepared from 22.0 g (93.7 mmol)of 2-chloroethyl-p-toluene sulfonate, 12.5 g of sodium hydroxide and 9.2 ml of water. The resultant product was heated to 60° C. in a silicone oil bath, and subjected to the reaction for 20 hours. After the reaction was completed, the product was cooled to the ambient temperature. The precipitated solid was subjected to suction filtration with a glass filter. The resultant liquid was concentrated in an evaporator and dried under vacuum to obtain a brown solid, which was recrystallized in the presence of ligroin to obtain 9.3 g of a white crystal.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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